N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine
Description
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine (CAS: 905838-14-4), abbreviated as BA3 in research literature, is a semisynthetic pentacyclic triterpenoid derived from betulinic acid (CAS: 472-15-1) . Structurally, it features a fused indole ring at the [3,2-b] position of the lupane skeleton, with a glycine moiety conjugated via an amide bond at the 28-oxo group . This modification enhances solubility compared to its parent compound, betulinic acid, while retaining the core triterpenoid framework responsible for bioactivity. BA3 has been investigated for its antimelanoma and antimicrobial properties, with in vitro studies demonstrating dose-dependent inhibition of A375 human melanoma cell proliferation .
Properties
IUPAC Name |
2-[[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N2O3/c1-22(2)23-14-17-38(33(43)39-21-30(41)42)19-18-36(6)26(31(23)38)12-13-29-35(5)20-25-24-10-8-9-11-27(24)40-32(25)34(3,4)28(35)15-16-37(29,36)7/h8-11,23,26,28-29,31,40H,1,12-21H2,2-7H3,(H,39,43)(H,41,42)/t23-,26+,28-,29+,31+,35-,36+,37+,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXSOUPDUVALO-MJDVJXEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Indolobetulinic glycine amide typically involves the modification of betulonic acid. One common method includes the ozonolysis of betulonic acid followed by Fischer indolization reaction . The carboxylic group of 2,3-indolobetulinic acid is converted to the corresponding amide, which significantly enhances its biological activity .
Industrial Production Methods
Industrial production methods for 2,3-Indolobetulinic glycine amide are not extensively documented. the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger production volumes. The key steps involve the preparation of betulonic acid derivatives and subsequent conversion to the desired amide form .
Chemical Reactions Analysis
Amide Hydrolysis
The glycine-amide bond in this compound may undergo hydrolysis under acidic or basic conditions. Computational studies on similar N-acyl glycine derivatives reveal:
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Acid-Catalyzed Hydrolysis : Optimal at pH 0–3, proceeding via a concerted mechanism where water acts as both reactant and catalyst .
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Base-Mediated Hydrolysis : Requires strong bases (e.g., KOH) and elevated temperatures, though this could degrade the indole or lupanone moieties .
Conjugation and Cyclization
Glycine residues often participate in condensation reactions. For example:
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Pyrrole Formation : Dibenzoylmethane reacts with glycine derivatives to form fluorescent pyrroles via imine formation, tautomerization, and cyclization . While untested here, the indole group in N-(28-oxo-1'H-lupa...) could undergo analogous cyclization under microwave-assisted conditions (DMF, 130°C) .
| Step | Key Process |
|---|---|
| Imine Formation | Condensation with β-diketones |
| Tautomerization | Enol intermediate generation |
| Cyclization | 5-exo-trig ring closure |
Enzymatic Modifications
Microbial enzymes (e.g., glycine N-acyltransferase) conjugate glycine to aromatic acids like indoleacrylic acid . Though speculative, similar enzymatic pathways might modify the lupanone-indole core of this compound.
Stability and Side Reactions
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Oxidative Degradation : Strong bases (e.g., KOH) in aerobic conditions can oxidize glycine complexes, forming byproducts like quinazolines .
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Steric Hindrance : The bulky lupanone-indole structure may limit reactivity at the glycine site, necessitating optimized solvent systems (e.g., DMF/MeOH mixtures) .
Scientific Research Applications
2,3-Indolobetulinic glycine amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Indolobetulinic glycine amide involves its interaction with specific molecular targets and pathways. It acts as an α-glucosidase inhibitor, where the amide group enhances its binding affinity to the enzyme’s active site. This interaction leads to the inhibition of the enzyme’s activity, which is crucial in various metabolic processes .
Comparison with Similar Compounds
Biological Activity
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its antimicrobial, cytotoxic, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 256.30 g/mol. This compound features a complex structure that contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that various derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain xanthones derived from natural sources have shown good antibacterial activity against strains such as Staphylococcus aureus, with IC50 values ranging from 0.56 to 17.33 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound 8 | S. aureus | 0.56 |
| Compound 9 | S. aureus | 17.33 |
| Acarbose | S. cerevisiae | Not specified |
Cytotoxic Activity
The cytotoxic effects of this compound are notable in cancer cell lines. For example, studies have demonstrated selective cytotoxicity against the A-549 lung cancer cell line with IC50 values around 22.82 ± 0.86 µg/mL for related compounds . The mechanism of action appears to involve the inhibition of key signaling pathways such as EGFR and HER2, which are critical in cancer progression.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 8 | A-549 | 22.82 ± 0.86 |
| Compound 9 | KB | 7.55 ± 0.25 |
| Compound X | HepG-2 | 29.27 ± 2.07 |
Enzyme Inhibition
Additionally, this compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase, which plays a significant role in carbohydrate metabolism and diabetes management. The binding energies for these interactions suggest a strong affinity for the enzyme, indicating potential use in managing blood glucose levels.
Table 3: α-Glucosidase Inhibition Data
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound A | -9.3 |
| Compound B | -9.9 |
Case Study: Anticancer Effects
A study focusing on the anticancer properties of similar compounds revealed that their effectiveness in inhibiting tumor growth was linked to their ability to modulate the EGFR and HER2 pathways through molecular docking studies. The results indicated strong binding affinities and potential for further development into therapeutic agents for cancer treatment .
Case Study: Antimicrobial Efficacy
Another investigation examined the antimicrobial efficacy of extracts containing this compound derivatives against various pathogens. The findings confirmed that these compounds could serve as effective alternatives to conventional antibiotics due to their potent activity against resistant strains .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
